2-(5-Bromo-2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N,N-dimethylacetamide is a synthetic compound belonging to the class of substituted indole derivatives. It has been explored in scientific research primarily for its potential anticancer properties. [ [] ] This compound is not naturally occurring and is typically synthesized in laboratory settings.
Semantic Scholar Reference Link for Citation []: https://www.semanticscholar.org/paper/5a71450485fbfabca15a10a5cc2788edd60061a5
2-(5-bromo-2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N,N-dimethylacetamide is a chemical compound that features a brominated indole structure. The compound's molecular formula is and it is recognized for its potential applications in medicinal chemistry, particularly as a pharmacological agent. The compound includes a dimethylacetamide moiety, which is known for enhancing solubility and bioavailability in drug formulations.
This compound can be classified under the category of indole derivatives, which are widely studied for their biological activities. Indoles are characterized by a bicyclic structure that consists of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The presence of bromine and carbonyl groups in this specific compound enhances its reactivity and potential biological interactions.
The synthesis of 2-(5-bromo-2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N,N-dimethylacetamide typically involves several key steps:
Technical details regarding reaction conditions (temperature, solvent choice, and reaction time) are crucial for optimizing yield and purity.
The compound's molecular weight is approximately 295.13 g/mol. Its structural features include:
The compound may undergo various chemical reactions typical for indole derivatives:
Technical details such as reaction rates and conditions (pH, temperature) are important for understanding these processes.
The mechanism of action for 2-(5-bromo-2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N,N-dimethylacetamide likely involves interactions with specific biological targets:
Data regarding binding affinities and inhibition constants would provide more insight into its pharmacological potential.
The physical properties of 2-(5-bromo-2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N,N-dimethylacetamide include:
Chemical properties include:
Relevant data on melting point, boiling point, and spectral data (NMR, IR) would further characterize this compound.
Scientific Uses
The compound has potential applications in various fields:
Further research into its biological activity could expand its applications in drug discovery and development.
Brominated indole derivatives represent a critically important class of heterocyclic compounds in medicinal chemistry and drug discovery. These structures combine the versatile indole scaffold—a privileged structure in bioactive molecules—with the unique physicochemical and electronic properties imparted by bromine substitution. The specific compound 2-(5-bromo-2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N,N-dimethylacetamide exemplifies this synergy, featuring a 5-bromoisatin core (5-bromo-2,3-dioxoindoline) functionalized at the N1-position with a dimethylacetamide group. Its molecular architecture positions it at the intersection of synthetic innovation and biological relevance, leveraging the established bioactivity of isatin derivatives while exploiting bromine-directed modulation of pharmacodynamic and pharmacokinetic properties [1] [9].
The systematic naming of this compound follows IUPAC conventions for fused heterocyclic systems:
This classification falls under the broader category of N-substituted isatins, a subclass of indole alkaloids known for diverse bioactivities. The Hantzsch-Widman system further classifies it as a 1-aza-7a-heptacyclo system with maximum unsaturation and ketone functionalities [7] [8].
Table 1: Nomenclature and Structural Classification
Structural Feature | Nomenclature Representation | Chemical Significance |
---|---|---|
Bicyclic fused ring system | 1H-Indole (benzene + pyrrole) | Aromatic stability; π-electron delocalization |
C2/C3 oxidation | 2,3-Dioxo-2,3-dihydro- (isatin) | Electrophilic sites; hydrogen-bond acceptor capability |
C5 halogenation | 5-Bromo- | Steric bulk; electronic modulation; halogen bonding |
N1 substitution | 1-(2-(Dimethylamino)-2-oxoethyl) | Enhanced solubility; H-bond acceptor/donor potential |
Bromine incorporation at C5 profoundly influences the compound’s chemical behavior and biological interactions:
Table 2: Physicochemical Properties of 5-Bromoindole Derivatives
Property | 5-Bromoindole Analogs | Non-Halogenated Indoles | Impact on Bioactivity |
---|---|---|---|
log P (Calculated) | 1.8 – 3.2 | 0.6 – 2.0 | Enhanced membrane permeation |
H-Bond Acceptors | 3–5 | 2–4 | Target binding specificity |
TPSA (Ų) | 60–85 | 45–70 | Modulated blood-brain barrier penetration |
Halogen Bond Donor | Yes | No | Improved protein-ligand affinity |
Indole alkaloids have underpinned drug discovery for over a century, with brominated derivatives gaining prominence due to their enhanced bioactivity:
The compound 2-(5-bromo-2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N,N-dimethylacetamide thus inherits a dual legacy:
Table 3: Evolution of Key Brominated Indole Pharmacophores
Era | Representative Compound | Biological Activity | Synthetic Advance |
---|---|---|---|
Pre-1980s | 5-Bromo-DL-tryptophan | Antimicrobial | Electrophilic bromination of tryptophan |
1990s | 6-Bromoisatin (marine natural product) | Anti-inflammatory (COX-2 inhibitor) | Extraction from mollusks; acid-mediated cyclization |
2000s | 5-Bromo-3-hydroxyindole | Anticancer (topoisomerase I inhibition) | Pd-catalyzed coupling |
2020s | 2-(5-Bromo-2,3-dioxoindol-1-yl)-N,N-dimethylacetamide | Kinase inhibition (designed) | One-pot bromination/acylation [6] |
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 92292-84-7
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2